molecular formula C24H26N2O3 B2488873 N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide CAS No. 1235641-17-4

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide

Katalognummer B2488873
CAS-Nummer: 1235641-17-4
Molekulargewicht: 390.483
InChI-Schlüssel: BLNMCXHXCDPLTO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Synthesis Analysis

The synthesis of compounds related to "N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide" often involves complex chemical reactions, aiming to incorporate the benzofuran and piperidinyl moieties into the molecular structure. For instance, the synthesis of piperidine derivatives with benzamide functionalities, such as the compound synthesized by Sugimoto et al. (1990), involves multiple steps including amide bond formation, and possibly cyclization reactions to incorporate the benzofuran unit (Sugimoto et al., 1990).

Molecular Structure Analysis

The molecular structure of "N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide" is characterized by the presence of benzofuran and piperidine rings, which are essential for its chemical behavior. These structural features are crucial in determining the molecule's interaction with biological targets and its overall chemical reactivity. The analysis of similar structures, such as those reported by Maier and Wünsch (2002) for sigma receptor ligands, can provide insights into the spatial arrangement of these rings and their electronic properties (Maier & Wünsch, 2002).

Chemical Reactions and Properties

Compounds with a benzofuran-piperidine skeleton can undergo various chemical reactions, including nucleophilic substitutions, electrophilic additions, and ring-opening reactions, depending on the functional groups present. The chemical properties are influenced by the electron-donating or withdrawing characteristics of the substituents on the benzofuran and piperidine rings. For example, the study by Huang et al. (2019) on the synthesis of benzofurans from acrolein dimer and 1,3-dicarbonyl compounds showcases the reactivity of benzofuran derivatives under Lewis acid catalysis (Huang et al., 2019).

Physical Properties Analysis

The physical properties of "N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide," such as melting point, boiling point, solubility, and crystal structure, are determined by its molecular structure. The presence of the benzofuran and piperidinyl groups can significantly affect these properties by altering the molecule's polarity, hydrogen bonding capacity, and steric hindrance.

Chemical Properties Analysis

The chemical properties of this compound, including its acidity, basicity, reactivity towards various reagents, and stability under different conditions, are shaped by the functional groups attached to the benzofuran and piperidine rings. Studies like those conducted by Litvinenko et al. (1989) on the stereochemistry of nitrogen heterocycles can provide valuable information on the influence of molecular conformation on the chemical behavior of such compounds (Litvinenko et al., 1989).

Wissenschaftliche Forschungsanwendungen

Metabolism and Disposition

One study focused on the disposition and metabolism of a closely related compound, SB-649868, which is an orexin 1 and 2 receptor antagonist under development for the treatment of insomnia. This study provided insights into the compound's metabolism, identifying the principal route of metabolism as oxidation of the benzofuran ring, with significant metabolites observed in excreta. This research may offer a foundational understanding of how derivatives of benzofuran, like the compound , undergo metabolic processes in the human body (Renzulli et al., 2011).

Antimicrobial and Enzyme Inhibition

Research into novel bis(pyrazole-benzofuran) hybrids possessing a piperazine linker has demonstrated potent antibacterial and biofilm inhibition activities, highlighting the potential of benzofuran derivatives in combating bacterial infections and targeting specific bacterial enzymes. The study indicates that compounds with a benzofuran core can be effective against a variety of bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE), suggesting a possible application area for N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide in developing new antimicrobial agents (Mekky & Sanad, 2020).

Anticonvulsant and Antineoplastic Activity

Another study evaluated the anti-cancer activity of a 1, 2, 4 - triazole derivative, which shares structural similarities with the compound of interest. This research showed significant anti-cancer effects against Dalton’s Lymphoma Ascitic in mice, suggesting that compounds with a piperidine component and modifications in the benzamide region may hold potential for anticancer applications. This study underscores the importance of investigating the antineoplastic properties of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide (Arul & Smith, 2016).

Sigma Receptor Ligands and CNS Activity

Investigations into novel sigma receptor ligands have revealed that compounds incorporating elements like the benzofuran and piperidine ring structures can exhibit high affinity and selectivity towards sigma receptors, which are involved in various central nervous system (CNS) functions. This research path may provide valuable insights into the neurological applications of N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide, potentially in the development of therapeutics for disorders related to the CNS (Maier & Wünsch, 2002).

Eigenschaften

IUPAC Name

N-[[1-(1-benzofuran-2-carbonyl)piperidin-4-yl]methyl]-2,5-dimethylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O3/c1-16-7-8-17(2)20(13-16)23(27)25-15-18-9-11-26(12-10-18)24(28)22-14-19-5-3-4-6-21(19)29-22/h3-8,13-14,18H,9-12,15H2,1-2H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLNMCXHXCDPLTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)NCC2CCN(CC2)C(=O)C3=CC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(benzofuran-2-carbonyl)piperidin-4-yl)methyl)-2,5-dimethylbenzamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.